molecular formula C9H15NS B13010494 N-(Hex-5-yn-1-yl)thietan-3-amine

N-(Hex-5-yn-1-yl)thietan-3-amine

Cat. No.: B13010494
M. Wt: 169.29 g/mol
InChI Key: VDQUQWOOOGIYQS-UHFFFAOYSA-N
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Description

N-(Hex-5-yn-1-yl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a thietane ring (a four-membered cyclic sulfide) substituted with an amine group at the 3-position. The hex-5-yn-1-yl chain introduces an alkyne functional group at the terminal end of a six-carbon backbone, conferring unique reactivity and structural rigidity.

For example, alkynyl-substituted intermediates like 2-(6-(trimethylsilyl)hex-5-yn-1-yl)isoindoline-1,3-dione (from ) employ Mitsunobu reactions or nucleophilic substitutions to install alkynyl chains, followed by deprotection or functional group interconversion to yield target amines.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-hex-5-ynylthietan-3-amine

InChI

InChI=1S/C9H15NS/c1-2-3-4-5-6-10-9-7-11-8-9/h1,9-10H,3-8H2

InChI Key

VDQUQWOOOGIYQS-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-yn-1-yl)thietan-3-amine typically involves the reaction of hex-5-yn-1-amine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-yn-1-yl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Hex-5-yn-1-yl)thietan-3-amine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Hex-5-yn-1-yl)thietan-3-amine involves its interaction with various molecular targets, such as enzymes and proteins. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity. This interaction is often used to study the role of specific proteins in biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications Reference
N-(Hex-5-yn-1-yl)thietan-3-amine C₉H₁₅NS 169.29 g/mol Thietane ring, terminal alkyne (C≡C) at C5 of hexyl Click chemistry precursor, conformational rigidity
N-(Pent-3-en-1-yl)thietan-3-amine C₈H₁₅NS 157.28 g/mol Thietane ring, internal alkene (C=C) at C3 of pentyl Reduced steric hindrance vs. alkynes
N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine C₁₂H₂₁NS 211.37 g/mol Dimethyl-substituted thietane, longer heptynyl chain Enhanced steric bulk, potential solubility issues
N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine C₈H₁₃N₃S 183.28 g/mol Pyrazole heterocycle appended to thietan-3-amine Bioactive scaffold, ligand for metal complexes

Key Comparative Insights

  • Chain Length and Unsaturation :

    • The hex-5-yn-1-yl chain in the target compound provides a terminal alkyne, enabling Huisgen cycloaddition (click chemistry), whereas N-(Pent-3-en-1-yl)thietan-3-amine () contains an internal alkene, limiting its utility in modular synthesis .
    • N-(Hept-5-yn-1-yl)-2,2-dimethylthietan-3-amine () has a longer carbon chain (C7 vs. C6), which may reduce solubility in polar solvents but enhance lipophilicity for membrane permeability in drug design .
  • The pyrazole derivative () introduces aromaticity and hydrogen-bonding capability, expanding its utility in coordination chemistry or as a pharmacophore .
  • Synthetic Complexity: The synthesis of alkynyl-thietane derivatives (e.g., ) often requires protective strategies for the alkyne (e.g., trimethylsilyl groups) and Mitsunobu or Sonogashira coupling conditions, which may introduce scalability challenges . In contrast, saturated analogues like N-(Pent-3-en-1-yl)thietan-3-amine () can be synthesized via simpler alkylation or reductive amination routes.

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